molecular formula C14H16F2N2O3 B6641249 N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

Katalognummer B6641249
Molekulargewicht: 298.28 g/mol
InChI-Schlüssel: DDMLSOCPVROYLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide, also known as DAA-1106, is a novel compound that has gained attention in the field of neuroscience research due to its potential therapeutic applications.

Wirkmechanismus

The PBR is a transmembrane protein that is primarily located in the outer mitochondrial membrane of cells. It plays a role in various physiological processes such as cholesterol transport, apoptosis, and immune response. N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide binds to the PBR with high affinity and specificity, leading to increased uptake of the compound in activated microglia and astrocytes. This allows for visualization of neuroinflammation in vivo.
Biochemical and Physiological Effects
Studies have shown that this compound is well-tolerated and has low toxicity in animal models. It has been shown to selectively bind to the PBR in the brain, with minimal binding to other receptors. This compound has also been shown to have a long half-life in the brain, making it suitable for PET imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide as a PET imaging agent include its high affinity and specificity for the PBR, its ability to selectively bind to activated microglia and astrocytes, and its long half-life in the brain. However, one limitation is that the PBR is also expressed in peripheral tissues, which may lead to non-specific binding and reduced specificity for neuroinflammation. Additionally, this compound is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.

Zukünftige Richtungen

For N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide research include exploring its potential as a diagnostic tool for neuroinflammatory diseases, as well as investigating its therapeutic potential. Studies have shown that PBR ligands have anti-inflammatory and neuroprotective effects, and this compound may have similar properties. Additionally, further studies are needed to optimize the PET imaging protocol for this compound and to compare its efficacy to other PBR ligands.
Conclusion
In conclusion, this compound is a promising compound for PET imaging studies of neuroinflammation and neurodegenerative diseases. Its high affinity and specificity for the PBR, as well as its long half-life in the brain, make it a valuable tool for studying these conditions. However, further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is synthesized by reacting 2,6-difluorobenzylamine with ethyl 3-oxo-3-(3-hydroxyazetidin-1-yl)propanoate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has been primarily studied for its potential as a positron emission tomography (PET) imaging agent for the central nervous system. PET imaging allows for non-invasive visualization of biological processes in vivo, and this compound has been shown to selectively bind to the peripheral benzodiazepine receptor (PBR), which is upregulated in activated microglia and astrocytes in the brain. This makes this compound a promising tool for studying neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-8(19)17-12(5-13(21)18-6-9(20)7-18)14-10(15)3-2-4-11(14)16/h2-4,9,12,20H,5-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMLSOCPVROYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N1CC(C1)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.